2-Chloro-N-(pyrrolidin-2-ylmethyl)acetamide hydrochloride
Overview
Description
2-Chloro-N-(pyrrolidin-2-ylmethyl)acetamide hydrochloride is a chemical compound with the molecular formula C7H14Cl2N2O. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound features a pyrrolidine ring, which is a versatile scaffold in drug discovery due to its ability to interact with biological targets effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(pyrrolidin-2-ylmethyl)acetamide hydrochloride typically involves the reaction of pyrrolidine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(pyrrolidin-2-ylmethyl)acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted acetamides and pyrrolidine derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
2-Chloro-N-(pyrrolidin-2-ylmethyl)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(pyrrolidin-2-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways. This interaction can result in the inhibition or activation of specific enzymes, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another compound with a pyrrolidine ring, known for its antitumor properties.
Pyrrolidine-2,5-diones: Used in the synthesis of various bioactive molecules.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
Uniqueness
2-Chloro-N-(pyrrolidin-2-ylmethyl)acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
2-chloro-N-(pyrrolidin-2-ylmethyl)acetamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O.ClH/c8-4-7(11)10-5-6-2-1-3-9-6;/h6,9H,1-5H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWUASBGXRRWCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.